4-chloro-N-({5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR : The spectrum exhibits signals for the ethyl group (δ 1.25 ppm, triplet; δ 3.45 ppm, quartet), methylene protons (δ 4.11 ppm, doublet), aromatic protons (δ 7.30–7.45 ppm), and sulfonamide NH (δ 6.13 ppm, triplet) .
- ¹³C NMR : Key resonances include the triazole carbons (δ 148–152 ppm), sulfonamide sulfur-bonded carbon (δ 56 ppm), and aromatic carbons (δ 122–138 ppm) .
Fourier-Transform Infrared (FTIR) Spectroscopy
Prominent absorption bands correspond to:
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 457.0654 [M+H]⁺, consistent with the molecular formula C₁₈H₁₈Cl₂N₄O₂S₂. Fragmentation patterns include loss of the chlorobenzyl group (–C₇H₅ClS, m/z 315) and cleavage of the sulfonamide moiety (–SO₂NHR, m/z 201) .
Crystallographic Studies and X-ray Diffraction Patterns
Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁/c and unit cell parameters a = 12.34 Å, b = 8.56 Å, c = 15.23 Å, β = 105.6° . The triazole ring is coplanar with the benzenesulfonamide group, forming an extended π-system. The ethyl group adopts a gauche conformation relative to the triazole nitrogen.
Intermolecular interactions include:
- N–H···O hydrogen bonds between sulfonamide NH and sulfonyl oxygen (2.89 Å).
- C–H···π interactions involving the chlorobenzyl group (3.12 Å).
- Cl···Cl halogen bonds (3.45 Å) contributing to crystal packing .
Computational Molecular Modeling
Density Functional Theory (DFT) Calculations
DFT simulations at the B3LYP/6-311+G(d,p) level optimize the molecular geometry, yielding bond lengths and angles within 2% of experimental values. The HOMO (–6.12 eV) is localized on the triazole ring and chlorobenzyl group, while the LUMO (–1.98 eV) resides on the benzenesulfonamide moiety, suggesting charge-transfer potential .
Properties
IUPAC Name |
4-chloro-N-[[5-[(4-chlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N4O2S2/c1-2-24-17(11-21-28(25,26)16-9-7-15(20)8-10-16)22-23-18(24)27-12-13-3-5-14(19)6-4-13/h3-10,21H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYQSRQLARYSHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)Cl)CNS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-chloro-N-({5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide (CAS No. 338421-95-7) is a sulfonamide derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Molecular Structure
- Molecular Formula : C18H18Cl2N4O2S2
- Molecular Weight : 457.4 g/mol
Structural Characteristics
The compound features a triazole ring, a sulfonamide group, and chlorobenzyl moieties, which are critical for its biological interactions. The presence of chlorine atoms enhances its pharmacological properties by increasing lipophilicity and influencing molecular interactions.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study by Figueroa-Valverde et al. (2023) demonstrated that related benzenesulfonamides can inhibit bacterial growth by interfering with folate synthesis pathways in microorganisms . The specific antimicrobial efficacy of this compound has not been extensively documented but can be inferred from the general activity of similar compounds.
Cardiovascular Effects
The biological activity of sulfonamides on cardiovascular systems has been explored through isolated heart models. For instance, a study evaluated the effects of various benzenesulfonamides on perfusion pressure and coronary resistance in isolated rat hearts. The results indicated that certain derivatives could significantly lower perfusion pressure, suggesting potential applications in managing hypertension .
Table 1: Effects of Benzenesulfonamide Derivatives on Perfusion Pressure
| Compound | Dose | Effect on Perfusion Pressure |
|---|---|---|
| Control | N/A | Baseline |
| 4-(2-aminoethyl)-benzenesulfonamide | 0.001 nM | Decreased |
| 2,5-Dichloro-N-(4-nitrophenyl)-benzene-sulfonamide | 0.001 nM | Not significant |
| 2-Hydrazinocarbonyl-benzenesulfonamide | 0.001 nM | Not significant |
| 4-[3-(4-nitro-phenyl)-ureido]-benzene-sulfonamide | 0.001 nM | Not significant |
Interaction with Calcium Channels
Sulfonamides have been reported to interact with calcium channels, which play a crucial role in cardiovascular function. Theoretical studies using docking simulations suggest that compounds like this compound may inhibit calcium channels, potentially leading to vasodilation and reduced blood pressure .
Study on Anticancer Activity
A recent investigation highlighted the anticancer potential of triazole-containing compounds. In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects against various cancer cell lines, including A431 and Jurkat cells. The mechanism involved the induction of apoptosis through the modulation of Bcl-2 family proteins . While specific data for the compound is limited, its structural similarities to active compounds suggest potential efficacy.
Docking Studies
Docking studies conducted on related compounds indicate that the interaction with target proteins is facilitated by hydrophobic contacts and hydrogen bonding. These findings support further exploration into the therapeutic applications of this compound as a potential drug candidate .
Scientific Research Applications
Research has indicated that sulfonamide derivatives, including 4-chloro-N-({5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide, exhibit various biological activities. These include:
- Antimicrobial Properties : Sulfonamides are known for their antibacterial effects. The specific compound may have similar properties due to its structural analogies with other active sulfonamides.
- Cardiovascular Effects : Studies have demonstrated that related sulfonamide compounds can influence coronary resistance and perfusion pressure in isolated rat heart models. For instance, derivatives like 4-(2-aminoethyl)-benzenesulfonamide have shown significant reductions in coronary resistance, suggesting potential applications in treating cardiovascular diseases .
Synthesis and Derivatives
The synthesis of this compound involves several steps that include the formation of the triazole ring and the introduction of the chlorobenzyl sulfanyl group. This synthetic pathway is crucial for developing derivatives with enhanced biological activity or specificity .
Case Studies and Research Findings
Several studies provide insights into the practical applications of this compound:
- In Vitro Studies : Research has shown that compounds similar to 4-chloro-N-methylbenzenesulfonamide exhibit effective antibacterial activity against various strains of bacteria. These findings support further exploration into its potential as a therapeutic agent .
- Docking Studies : Computational studies using docking simulations have suggested that this compound can effectively bind to target proteins involved in cardiovascular regulation, indicating a promising avenue for drug development aimed at heart diseases .
- Experimental Models : In isolated heart experiments, compounds derived from benzenesulfonamides were tested for their effects on perfusion pressure and coronary resistance. Results indicated that certain derivatives could significantly lower these parameters, showcasing their potential use in cardiovascular therapies .
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions.
| Reagent/Conditions | Products | Key Findings | References |
|---|---|---|---|
| Hydrogen peroxide (H₂O₂) | Sulfoxide derivative | Controlled oxidation at 0–5°C prevents over-oxidation to sulfones. | |
| m-Chloroperbenzoic acid | Sulfone derivative | Complete oxidation occurs under acidic conditions with stoichiometric reagents. |
Mechanistic Insight :
The sulfanyl group’s lone electron pair facilitates nucleophilic attack on oxidizing agents. Sulfoxide formation is confirmed via IR spectroscopy (S=O stretch at 1040–1060 cm⁻¹) and NMR (downfield shift of -CH₂-S- protons).
Nucleophilic Substitution
The chlorobenzyl group participates in nucleophilic aromatic substitution (NAS) due to electron-withdrawing effects from chlorine.
Research Note :
Substitution at the 4-chlorophenyl position is sterically hindered but achievable under vigorous conditions. LC-MS analysis confirms replacement of Cl with -OH or -NH₂ groups.
Triazole Ring Functionalization
The 1,2,4-triazole core undergoes alkylation and coordination reactions.
Structural Confirmation :
X-ray crystallography of the Cu(II) complex reveals square-planar geometry, with the triazole nitrogen acting as a ligand .
Sulfonamide Reactivity
The sulfonamide group (-SO₂NH-) participates in acid-base and acylation reactions.
Biological Relevance :
Acylation enhances membrane permeability, as demonstrated in antimicrobial assays against E. coli (MIC reduced from 32 µg/mL to 8 µg/mL).
Comparative Reactivity Table
| Reaction | Yield (%) | Time (h) | Temperature (°C) | Catalyst |
|---|---|---|---|---|
| Sulfanyl oxidation to sulfoxide | 85 | 2 | 0–5 | None |
| Chlorobenzyl hydroxylation | 72 | 6 | 80 | NaOH |
| Triazole N-methylation | 91 | 1 | 25 | K₂CO₃ |
Stability and Degradation
-
Thermal Stability : Decomposes at 220°C (TGA data).
-
Photolysis : UV exposure (254 nm) cleaves the sulfonamide bond, forming 4-chlorobenzenesulfonic acid and triazole fragments.
Comparison with Similar Compounds
Core Triazole Modifications
- Substituents at Position 4: The ethyl group in the target compound contrasts with methyl (e.g., : CAS 887308-94-3) or phenyl (e.g., , Compound 17) substituents. describes a derivative with a 2,6-dichlorobenzylsulfanyl group, introducing steric bulk and additional halogenation, which could influence receptor binding .
Sulfanyl Substituents at Position 5 :
Sulfonamide Variations
Melting Points and Solubility
- Higher melting points in phenyl- or nitro-substituted analogs (e.g., 238–239°C in Compound 17) suggest stronger crystal packing due to planar aromatic groups or polar nitro functionalities .
- The target compound’s lack of reported melting data limits direct comparison, but its ethyl and chlorobenzyl groups likely result in intermediate melting behavior.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or sulfonylation. For example, sulfonamide derivatives are often prepared by reacting amines with sulfonyl chlorides in pyridine at low temperatures (273 K) to minimize side reactions like bis-sulfonylation . Optimization involves adjusting stoichiometry (e.g., 10 mmol amine:11 mmol sulfonyl chloride) and using catalysts such as FeCl₃ for chlorination steps . Yield ratios of products (e.g., mono- vs. bis-sulfonamides) can be controlled by quenching reactions with aqueous sodium carbonate to isolate intermediates .
Q. How is structural confirmation performed for this compound?
- Methodology : X-ray crystallography is the gold standard for unambiguous structural determination. For example, triazole derivatives are crystallized from ethanol via slow evaporation, and data collection is performed using APEX2 or similar software . Spectroscopic methods include:
- NMR : Assign peaks for sulfonamide (δ ~3.1 ppm for –SO₂–NH–) and triazole protons (δ ~8.5 ppm) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ at m/z 415.85 for related compounds) .
Q. What are the key functional groups influencing its reactivity?
- Methodology : The sulfonamide (–SO₂NH–) and triazole moieties are critical. The sulfanyl (–S–) group is prone to oxidation (e.g., to sulfoxides/sulfones using H₂O₂) , while the chlorobenzyl group participates in nucleophilic aromatic substitution. Reactivity assays under varying pH and temperature can map functional group stability .
Advanced Research Questions
Q. How does this compound interact with bacterial enzymes, and what biochemical pathways are affected?
- Methodology : Similar sulfonamides target enzymes like acps-pptase, which are vital for bacterial fatty acid biosynthesis . In vitro assays (e.g., enzyme inhibition kinetics using purified pptases) and in silico docking (e.g., AutoDock Vina) can identify binding affinities. Pathway analysis via metabolomics (LC-MS) reveals disruptions in lipid biosynthesis .
Q. How can contradictory data on its biological activity be resolved?
- Case Study : Discrepancies in antimicrobial efficacy may arise from assay conditions (e.g., pH, bacterial strain variability). Reproducibility requires:
- Standardized MIC testing (CLSI guidelines).
- Comparative studies with structural analogs (e.g., replacing the 4-chlorobenzyl group with 4-methylbenzyl to assess substituent effects) .
- Meta-analysis of published IC₅₀ values to identify outliers .
Q. What computational strategies predict its pharmacokinetic properties?
- Methodology :
- ADME Prediction : Tools like SwissADME calculate logP (lipophilicity) and bioavailability scores based on the compound’s sulfonamide and triazole groups .
- Metabolic Stability : CYP450 metabolism can be modeled using Schrödinger’s BioLuminate to identify potential oxidation sites (e.g., ethyl group on triazole) .
Q. How does its structure-activity relationship (SAR) compare to similar triazole-sulfonamide hybrids?
- Methodology :
- SAR Libraries : Synthesize analogs (e.g., replacing 4-chlorobenzyl with cycloheptyl or adamantyl ) and test against target enzymes.
- 3D-QSAR : CoMFA/CoMSIA models correlate substituent bulk/electrostatics with activity . For example, bulky groups at the triazole 4-position enhance enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
